molecular formula C19H20N2O3 B5161659 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide

Cat. No.: B5161659
M. Wt: 324.4 g/mol
InChI Key: GKGBOMOYCOOBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide, also known as EB-1020, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. EB-1020 is a benzoxazole derivative that has been shown to have neuroprotective effects and could potentially be used in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and glutamate. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include increasing levels of acetylcholine and dopamine in the brain, reducing oxidative stress, and decreasing inflammation. This compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Future studies could investigate the efficacy of this compound in human clinical trials and explore its potential as a therapeutic agent. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound and identify potential molecular targets for its neuroprotective effects.

Synthesis Methods

The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide involves the reaction of 5-ethyl-2-amino-1,3-benzoxazole with 3-hydroxy-4-aminobutyric acid in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Several studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-5-18(23)20-13-7-8-14(16(22)11-13)19-21-15-10-12(4-2)6-9-17(15)24-19/h6-11,22H,3-5H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGBOMOYCOOBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.